1-Ethyl-2-methyl-3-cyanoisothiourea
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of reagents that can introduce specific functional groups. For instance, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate involves the introduction of an acyl unit via xanthate transfer radical addition to olefins . Similarly, ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate is synthesized using detailed spectroscopic analyses . These methods could potentially be adapted for the synthesis of 1-Ethyl-2-methyl-3-cyanoisothiourea.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic techniques such as NMR, UV–Visible, FT-IR, and mass spectroscopy, as well as X-ray diffraction methods . For example, the crystal structure of N-(1-Methyl-3-ethyl-4-chloropyrazol-5-yl)acyl-N′-(4-fluorophenyl)thiourea was determined by X-ray diffraction, revealing intramolecular hydrogen bonding . These techniques could be used to analyze the molecular structure of 1-Ethyl-2-methyl-3-cyanoisothiourea.
Chemical Reactions Analysis
The chemical reactivity of cyanoisothiourea derivatives can be complex, with the potential for various intra- and intermolecular interactions. For instance, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate involves a Lossen rearrangement, which is used to synthesize ureas from carboxylic acids without racemization . The reactivity of 1-Ethyl-2-methyl-3-cyanoisothiourea could be explored through similar rearrangements and reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoisothiourea derivatives can be deduced from their molecular structure and reactivity. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate shows that the molecule stacks in layers without significant intermolecular interactions . The properties of 1-Ethyl-2-methyl-3-cyanoisothiourea, such as solubility, melting point, and stability, could be inferred from similar compounds.
Scientific Research Applications
Chemical Synthesis and Derivatives
1-Ethyl-2-methyl-3-cyanoisothiourea is involved in various chemical syntheses and the formation of derivatives. For example, a study described the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives using a cyclocondensation reaction with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride (Zanatta et al., 2015). Additionally, isothiourea derivatives have been synthesized as potential neuroprotective and cognition-enhancing agents, showcasing their potential in medicinal chemistry (Perlovich et al., 2009).
Antiviral and Antimycotic Activities
There is research indicating the potential antiviral and antimycotic activities of certain ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, which are synthesized using reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and 2-methylisothiourea (Sansebastiano et al., 1993). This demonstrates the role of isothiourea derivatives in developing new therapeutics.
Photoreactions in Organic Chemistry
Studies have shown that compounds related to 1-Ethyl-2-methyl-3-cyanoisothiourea are involved in photochemical reactions. For instance, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in alcohol solutions were studied, highlighting the potential for novel reactions in organic synthesis (Tokuda et al., 1978).
Applications in Material Science
Isothiourea derivatives play a role in material science as well. Organotin dithiocarbamates, synthesized using isothiourea, have been used as single-source precursors for tin sulfide thin films, indicating their application in the development of new materials (Ramasamy et al., 2013).
Impact on Hormonal Activities
Research has explored the relationship between urinary concentrations of ethylenethiourea (ETU), a degradation product of pesticides related to 1-Ethyl-2-methyl-3-cyanoisothiourea, and hormone concentrations in adolescent males, suggesting a potential environmental health impact (Freire et al., 2021).
properties
IUPAC Name |
methyl N-cyano-N'-ethylcarbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-7-5(9-2)8-4-6/h3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFQRIDSXBTSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(NC#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406511 |
Source
|
Record name | 1-ethyl-2-methyl-3-cyanoisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-3-cyanoisothiourea | |
CAS RN |
5848-25-9 |
Source
|
Record name | Methyl N-cyano-N′-ethylcarbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5848-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethyl-2-methyl-3-cyanoisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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